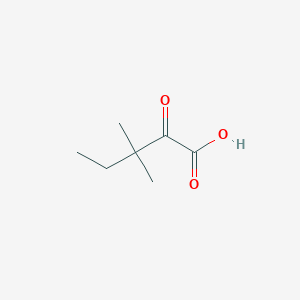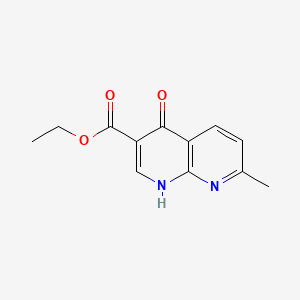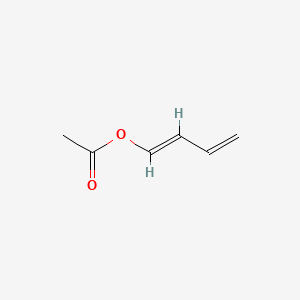
1-Acetoxy-1,3-butadiene
Descripción general
Descripción
1-Acetoxy-1,3-butadiene, also known as 1,3-Butadienyl acetate, is a chemical compound with the linear formula CH2=CHCH=CHOCOCH3 . It can be generated by a potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride . The product is a mixture of cis and trans forms .
Synthesis Analysis
The synthesis of this compound involves a reaction between crotonaldehyde and acetic anhydride, catalyzed by potassium or sodium acetate . The product is a mixture of cis and trans forms .
Molecular Structure Analysis
The linear formula of this compound is CH2=CHCH=CHOCOCH3 . It has a molecular weight of 112.13 . The product is a mixture of cis and trans forms .
Chemical Reactions Analysis
This compound can participate as 2Π or 4Π diene in cycloaddition reactions . It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst .
Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow viscous liquid . It has a molecular weight of 112.13 . The product is a mixture of cis and trans forms, confirmed by its physical properties and IR spectra .
Aplicaciones Científicas De Investigación
1-Acetoxy-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a fuel additive to increase the octane rating of gasoline, as a polymerization catalyst, and as a solvent for organic compounds. It has also been used in the synthesis of a variety of organic compounds, such as alcohols, aldehydes, ketones, and amines. In addition, this compound has been used in the synthesis of polymers, such as polyethylene and polypropylene.
Mecanismo De Acción
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
1-ABD interacts with its targets through cycloaddition reactions . These reactions involve the formation of a cyclic adduct through the addition of a diene (a molecule with two alternating double bonds) and a dienophile (a molecule that can react with the diene). In this case, 1-ABD acts as the diene .
Biochemical Pathways
The primary biochemical pathway affected by 1-ABD is the acetoxylation of 1,3-butadiene (BD) . This reaction occurs in the gas phase and is catalyzed by palladium-potassium acetate (Pd-KOAc). The product of this reaction is 1-ABD .
Pharmacokinetics
Some physical properties that may influence its adme (absorption, distribution, metabolism, and excretion) properties include its boiling point (60-61 °c at 40 mmhg) and its density (0945 g/mL at 25 °C) .
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic adducts through cycloaddition reactions . These adducts can have various molecular and cellular effects, depending on the specific reaction and the molecules involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetoxy-1,3-butadiene is a highly reactive hydrocarbon molecule and can be used in a variety of laboratory experiments. Its high reactivity makes it useful for the synthesis of a variety of organic compounds. In addition, its low cost and availability make it an ideal choice for laboratory experiments. However, this compound is a highly toxic and flammable compound and must be handled with care in the laboratory.
Direcciones Futuras
1-Acetoxy-1,3-butadiene has a wide range of potential future applications. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used in the production of polymers and other materials. Finally, this compound could be used in the production of fuel additives, such as octane boosters, and in the production of solvents for organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1-acetoxy-1,3-butadiene and what makes it synthetically useful?
A1: this compound is an organic compound with the molecular formula C6H8O2. [] It serves as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. Its utility stems from its ability to act as a diene, reacting with various dienophiles to form six-membered rings. []
Q2: Does the stereochemistry of this compound impact its reactivity?
A3: Yes, this compound exists as both (E) and (Z) isomers. The isomeric composition can influence the regio- and stereoselectivity of the Diels-Alder reaction. [] Studies have shown that specific isomers exhibit different levels of inhibition in vinyl acetate polymerization, with the cis form being a more potent inhibitor than the trans form. []
Q3: Can you provide an example where the regioselectivity of the Diels-Alder reaction with this compound is crucial for the synthesis of a natural product?
A4: In the synthesis of the monoterpenoid lactone (±)-o-mentha-1,3-dien-1→8-olide, the Diels-Alder reaction of 3-carbethoxy-5,5-dimethyl-2(5H)-furanone with this compound proceeds with high regio- and stereoselectivity, affording the desired acetoxy lactone intermediates in a controlled manner. [] This control over the reaction outcome is vital for achieving the desired stereochemistry in the final natural product.
Q4: Beyond its use in Diels-Alder reactions, what other synthetic applications does this compound have?
A5: Research demonstrates the applicability of this compound in reactions with selenocarbonyl compounds. For instance, selenoaldehydes and selenoketones, generated in situ, react with this compound to yield cycloadducts in good yields, showcasing its versatility as a building block. []
Q5: Are there any computational studies investigating the reactivity of this compound?
A6: Yes, theoretical calculations using methods like ab initio (3-21G*) have been employed to investigate the Diels-Alder reactivity of keto vinylphosphonates with this compound. [] These calculations provide valuable insights into the electronic factors governing the regioselectivity of the reaction, supporting experimental observations.
Q6: Can this compound be used in electrochemical reactions?
A8: While not directly covered in the provided papers, research indicates that structurally similar conjugated dienes, like 1,3-butadiene and isoprene, undergo oxidative dimerization or dimethoxylation at graphite, platinum, or glassy carbon anodes in methanol/NaClO4. [] Given the structural similarities, it's plausible that this compound might exhibit comparable electrochemical behavior.
Q7: Does the research mention any specific analytical techniques used to characterize this compound or its reaction products?
A9: Although not explicitly detailed, the research papers suggest the use of various spectroscopic techniques for characterization. Infrared (IR) spectroscopy likely helps in identifying functional groups and isomeric forms. [] Ultraviolet (UV) spectroscopy assists in analyzing conjugated systems. [] Additionally, mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structures of the reaction products. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





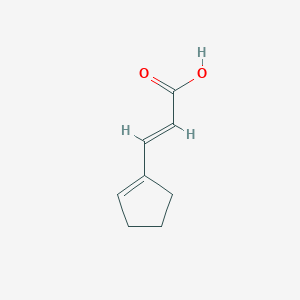
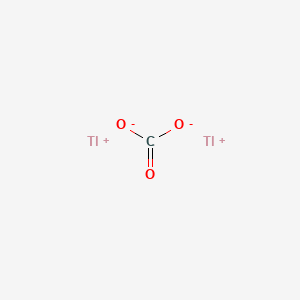

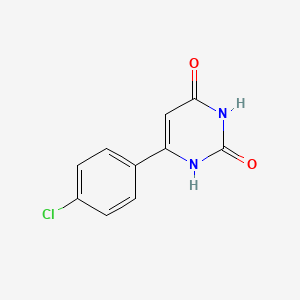
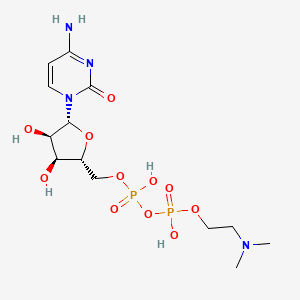

![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)
